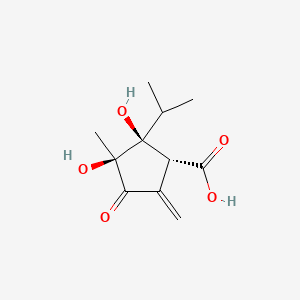
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C12H22N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2-methyl-2-propyl-1,3-propanediol with isopropyl isocyanate and propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as its use as a muscle relaxant or anticonvulsant.
Industry: It is used in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The compound may also interact with receptors in the nervous system, resulting in its muscle relaxant and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carisoprodol: A muscle relaxant with a similar structure and mechanism of action.
Meprobamate: An anxiolytic and sedative with a related chemical structure.
Lorbamate: Another carbamate compound with muscle relaxant properties.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol carbamate propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
25384-95-6 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-propylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-14-11(16)18-8-12(4,9(2)3)7-17-10(13)15/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
DRAZTHQSSHSOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)OCC(C)(COC(=O)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


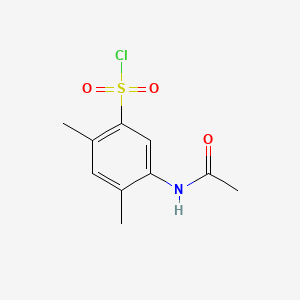
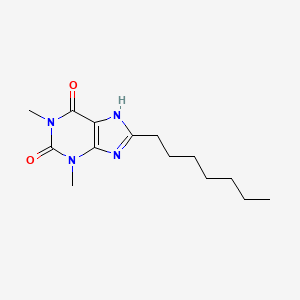

![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
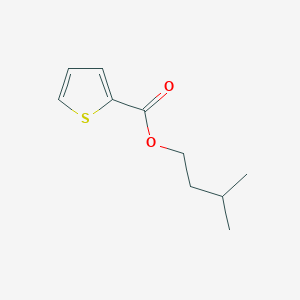
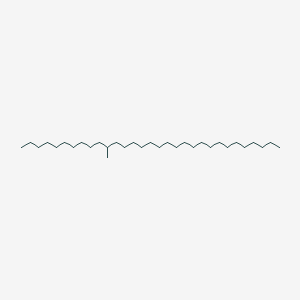
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
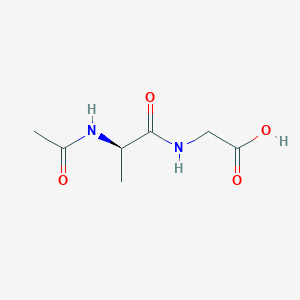
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
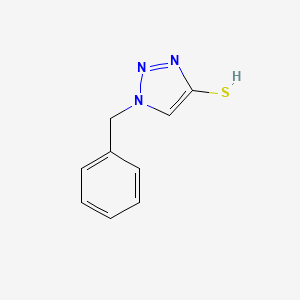
![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)


